2-[(1E,3E)-4-anilinobuta-1,3-dienyl]-3-ethyl-1,3-benzoxazol-3-ium-5-sulfonate
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Overview
Description
2-[(1E,3E)-4-anilinobuta-1,3-dienyl]-3-ethyl-1,3-benzoxazol-3-ium-5-sulfonate is an organic compound featuring a benzoxazole ring fused to a sulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E,3E)-4-anilinobuta-1,3-dienyl]-3-ethyl-1,3-benzoxazol-3-ium-5-sulfonate typically involves multi-step organic synthesis techniques. One commonly used method is the condensation reaction between an aniline derivative and a butadiene compound to form the anilinobutadiene moiety. This is then subjected to a cyclization reaction with a benzoxazole precursor under controlled conditions (e.g., temperature, pH, catalysts). Finally, the compound is sulfonated using appropriate sulfonation reagents.
Industrial Production Methods
Industrial production methods for this compound are scaled-up versions of laboratory procedures, often involving continuous flow reactors for improved efficiency and yield. The use of automated reaction monitoring and control systems ensures the reproducibility and quality of the product. Key parameters such as reaction temperature, pressure, and reactant concentrations are meticulously optimized.
Chemical Reactions Analysis
Types of Reactions it Undergoes
2-[(1E,3E)-4-anilinobuta-1,3-dienyl]-3-ethyl-1,3-benzoxazol-3-ium-5-sulfonate can undergo various types of chemical reactions:
Oxidation: It can be oxidized to form quinonoid derivatives, potentially altering its electronic properties.
Reduction: The compound can be reduced, particularly at the anilinobutadiene moiety, yielding different reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzoxazole ring or the sulfonate group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: Reagents such as halogens, sulfonyl chlorides, or organolithium compounds under various reaction conditions (e.g., solvents, temperatures).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction typically produces amines or other hydrogenated compounds. Substitution reactions can result in a variety of derivatives, depending on the substituents introduced.
Scientific Research Applications
2-[(1E,3E)-4-anilinobuta-1,3-dienyl]-3-ethyl-1,3-benzoxazol-3-ium-5-sulfonate finds applications across several scientific domains:
Chemistry: Used as a fluorescent dye or a molecular probe due to its distinct spectral properties.
Biology: Employed in the labeling of biomolecules and tracking cellular processes.
Medicine: Explored for its potential as a therapeutic agent, particularly in targeting specific cellular pathways.
Industry: Utilized in the development of sensors, optical materials, and other advanced technological applications.
Mechanism of Action
Mechanism by Which the Compound Exerts its Effects
The biological and chemical effects of 2-[(1E,3E)-4-anilinobuta-1,3-dienyl]-3-ethyl-1,3-benzoxazol-3-ium-5-sulfonate are predominantly mediated through its interaction with molecular targets and pathways. Its structural features allow it to bind to specific proteins or nucleic acids, modulating their activity.
Molecular Targets and Pathways Involved
This compound may target enzymes, receptors, or other proteins involved in signaling pathways. For instance, its interaction with specific enzymes can inhibit or activate biochemical reactions, influencing cellular processes such as apoptosis, proliferation, or differentiation.
Comparison with Similar Compounds
2-[(1E,3E)-4-anilinobuta-1,3-dienyl]-3-ethyl-1,3-benzoxazol-3-ium-5-sulfonate can be compared with other benzoxazole derivatives or sulfonate-containing compounds
List of Similar Compounds
2-[(1E,3E)-4-anilinobuta-1,3-dienyl]-3-methyl-1,3-benzoxazol-3-ium-5-sulfonate
2-[(1E,3E)-4-anilinobuta-1,3-dienyl]-3-ethyl-1,3-benzoxazol-2-ium-5-sulfonate
2-[(1E,3E)-4-(4-nitroanilino)buta-1,3-dienyl]-3-ethyl-1,3-benzoxazol-3-ium-5-sulfonate
These compounds, while structurally related, differ in specific substituents or positional isomerism, which can impact their chemical behavior and applications.
Properties
CAS No. |
63149-00-8 |
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Molecular Formula |
C19H18N2O4S |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
2-[(1E,3E)-4-anilinobuta-1,3-dienyl]-3-ethyl-1,3-benzoxazol-3-ium-5-sulfonate |
InChI |
InChI=1S/C19H18N2O4S/c1-2-21-17-14-16(26(22,23)24)11-12-18(17)25-19(21)10-6-7-13-20-15-8-4-3-5-9-15/h3-14H,2H2,1H3,(H,22,23,24) |
InChI Key |
WMZXODXRKNUELQ-UHFFFAOYSA-N |
Isomeric SMILES |
CC[N+]1=C(OC2=C1C=C(C=C2)S(=O)(=O)[O-])/C=C/C=C/NC3=CC=CC=C3 |
Canonical SMILES |
CC[N+]1=C(OC2=C1C=C(C=C2)S(=O)(=O)[O-])C=CC=CNC3=CC=CC=C3 |
Origin of Product |
United States |
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